MFCD01325257
Description
Based on contextual similarities to compounds in the evidence, it is hypothesized to belong to a class of organoboron or fluorinated aromatic compounds, given the prevalence of such structures in comparative studies . Such compounds are often utilized in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties. For instance, boronic acids (e.g., CAS 1046861-20-4) are critical in Suzuki-Miyaura cross-coupling reactions, while trifluoromethyl-substituted ketones (e.g., CAS 1533-03-5) exhibit enhanced metabolic stability in drug design .
Properties
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN8O3/c1-10-12(14(18)26(25-10)11-5-3-2-4-6-11)9-20-22-13(27)7-8-19-15-16(28)21-17(29)24-23-15/h2-6,9H,7-8H2,1H3,(H,19,23)(H,22,27)(H2,21,24,28,29)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOVVPPXVGHHKS-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)CCNC2=NNC(=O)NC2=O)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)CCNC2=NNC(=O)NC2=O)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD01325257 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process often includes steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
MFCD01325257 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can vary widely and are often characterized using techniques such as spectroscopy and chromatography.
Scientific Research Applications
MFCD01325257 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of MFCD01325257 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties Comparison
Research Findings and Implications
- Pharmacological Potential: Trifluoromethylated compounds (e.g., CAS 1533-03-5) show promise in drug design due to their stability, whereas boronic acids (e.g., CAS 1046861-20-4) are pivotal in synthetic chemistry .
- Safety Considerations : Halogenated compounds like CAS 1761-61-1 require careful handling due to toxicity risks, a factor that may extend to this compound depending on substituents .
- Synthetic Efficiency : Green chemistry approaches (e.g., A-FGO catalysts in CAS 1761-61-1 synthesis) highlight trends this compound could adopt for sustainable production .
Biological Activity
MFCD01325257 is a chemical compound recognized for its diverse applications in scientific research, particularly in the fields of biology and medicine. This article explores its biological activity, focusing on its interactions with biological molecules, potential therapeutic effects, and the mechanisms underlying these activities.
This compound is categorized under a unique identifier in the MDL number (MFCD) index. Its chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These properties make it a valuable reagent in both chemical synthesis and biological studies.
Biological Activity Overview
The biological activity of this compound has been the subject of various studies. Preliminary research indicates that it may exhibit significant interactions with cellular targets, leading to potential therapeutic applications. The compound has been investigated for its role in inhibiting glycolysis, particularly in aggressive cancers like glioblastoma multiforme (GBM), where metabolic pathways are often upregulated .
The mechanism of action for this compound involves its interaction with specific enzymes and pathways within cells. For instance, it has been shown to modulate hexokinase activity, which is crucial for glycolytic metabolism. This modulation can lead to decreased energy production in cancer cells, making them more susceptible to treatment .
Case Study 1: Glycolytic Inhibition in GBM
A recent study synthesized halogenated derivatives of 2-deoxy-d-glucose (2-DG) analogs to enhance the pharmacological profile of similar compounds to this compound. These derivatives demonstrated potent cytotoxic effects against GBM cells by effectively inhibiting hexokinase activity. The results indicated that modifications at the C-2 position significantly improved the stability and uptake of these compounds, suggesting a promising avenue for cancer therapy .
Case Study 2: Antimicrobial Activity
Another aspect of this compound's biological activity includes its potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess such capabilities. The compound's structure suggests it could interact with bacterial cell membranes or enzymes critical for bacterial survival .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
